molecular formula C9H9NS B13574990 3-Phenylprop-2-enethioamide

3-Phenylprop-2-enethioamide

Cat. No.: B13574990
M. Wt: 163.24 g/mol
InChI Key: HIJXCSPSAVIBMJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylprop-2-enethioamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-enethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-enethioamide typically involves the conversion of cinnamic acid to cinnamamide, followed by thionation to obtain the thioamide. The general procedure involves:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Phenylprop-2-enethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Phenylprop-2-enethioamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

(E)-3-phenylprop-2-enethioamide

InChI

InChI=1S/C9H9NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+

InChI Key

HIJXCSPSAVIBMJ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=S)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.